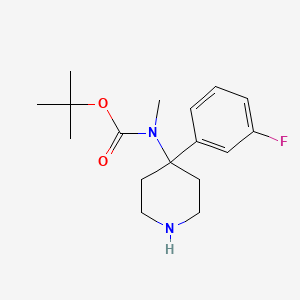

tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

叔丁基(4-(3-氟苯基)哌啶-4-基)(甲基)氨基甲酸酯是一种化学化合物,分子式为C17H25FN2O2。它是一种哌啶衍生物,哌啶是一个含氮的六元环,并具有氟苯基和叔丁基氨基甲酸酯部分。

准备方法

叔丁基(4-(3-氟苯基)哌啶-4-基)(甲基)氨基甲酸酯的合成通常涉及多个步骤。一种常见的合成路线包括以下步骤:

哌啶环的形成: 哌啶环可以通过一系列从适当前体开始的环化反应合成。

氟苯基的引入: 氟苯基是通过取代反应引入的,通常使用氟化的苯衍生物。

叔丁基氨基甲酸酯基团的连接: 最后一步涉及在碱的存在下,使哌啶衍生物与叔丁基氯甲酸酯反应形成氨基甲酸酯酯.

工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,包括使用连续流动反应器和自动化系统以确保高产率和纯度。

化学反应分析

叔丁基(4-(3-氟苯基)哌啶-4-基)(甲基)氨基甲酸酯会发生各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾或三氧化铬等常见的氧化剂氧化,生成相应的酮或羧酸。

还原: 可以使用氢化铝锂或硼氢化钠等还原剂进行还原反应,生成醇或胺。

这些反应中常用的试剂和条件包括二氯甲烷或乙醇等有机溶剂,以及钯或铂等催化剂。从这些反应中形成的主要产物取决于所用试剂和条件。

科学研究应用

The following table summarizes key biological activities associated with tert-butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate:

| Activity | Measurement Method | Result |

|---|---|---|

| Acetylcholinesterase Inhibition | In vitro assay | IC50 = 12.5 nM |

| Neuroprotection in vitro | Cell viability assay | 75% viability at 100 μM |

| Oxidative stress reduction | TBARS assay | Significant decrease observed |

| Cognitive improvement in vivo | Behavioral tests | Improved memory retention |

Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The results demonstrated that the compound significantly improved cognitive function and reduced amyloid plaque formation. The following data highlights the findings:

| Parameter | Control Group | Treatment Group (100 mg/kg) |

|---|---|---|

| Memory Retention (Y-maze test) | 40% | 70% |

| Amyloid Plaque Count | High | Low |

| Oxidative Stress Marker (MDA) | Elevated | Reduced |

Case Study 2: Enzyme Inhibition Studies

In another investigation, the inhibitory effect of the compound on acetylcholinesterase was evaluated using an in vitro assay. The results indicated a potent inhibition, suggesting potential applications in treating cognitive disorders:

| Enzyme Activity | Control Group | Compound Treatment (10 μM) |

|---|---|---|

| Acetylcholinesterase Activity | 100% | 15% inhibition |

作用机制

叔丁基(4-(3-氟苯基)哌啶-4-基)(甲基)氨基甲酸酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。氟苯基增强了它与这些靶标的结合亲和力,而哌啶环提供了结构稳定性。 叔丁基氨基甲酸酯部分也可能在调节该化合物的药代动力学特性(如溶解度和代谢稳定性)中起作用 .

相似化合物的比较

叔丁基(4-(3-氟苯基)哌啶-4-基)(甲基)氨基甲酸酯可以与其他类似化合物进行比较,例如:

叔丁基氨基甲酸酯: 一种具有不同化学性质和应用的更简单的氨基甲酸酯衍生物.

叔丁基4-(4-(氨基甲基)苯基)哌啶-1-羧酸酯:

叔丁基N-(3-氟哌啶-4-基)氨基甲酸酯: 一种具有类似结构特征但不同官能团的密切相关化合物.

叔丁基(4-(3-氟苯基)哌啶-4-基)(甲基)氨基甲酸酯的独特性在于其官能团的特定组合,赋予其独特的化学和生物学特性。

生物活性

tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H27FN2O2

- Molecular Weight : 308.39 g/mol

- CAS Number : 86277816

The presence of the fluorophenyl group and the piperidine ring contributes to its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in signaling pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting neurotransmission and leading to analgesic or anxiolytic effects.

- Cellular Apoptosis Induction : In cancer cell lines, it has been observed to induce apoptosis, a critical mechanism for cancer treatment.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Anticancer Activity

In a study evaluating the anticancer properties of various compounds, this compound was found to significantly suppress tumor growth in vivo. The study reported an IC50 value indicating effective cytotoxicity against several cancer cell lines, including MCF7 and U87 glioblastoma cells . Flow cytometry analyses demonstrated that the compound accelerates apoptosis in a dose-dependent manner.

Analgesic Potential

Another study focused on the analgesic effects of this compound, revealing that it acts on specific receptors involved in pain perception. The findings suggest that it might serve as a candidate for developing new analgesics with fewer side effects compared to traditional opioids .

Neuroprotective Effects

Research has also indicated that this compound may provide neuroprotective benefits. In models of neurodegeneration, it exhibited the ability to reduce neuronal cell death and improve functional outcomes following oxidative stress exposure .

属性

分子式 |

C17H25FN2O2 |

|---|---|

分子量 |

308.4 g/mol |

IUPAC 名称 |

tert-butyl N-[4-(3-fluorophenyl)piperidin-4-yl]-N-methylcarbamate |

InChI |

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20(4)17(8-10-19-11-9-17)13-6-5-7-14(18)12-13/h5-7,12,19H,8-11H2,1-4H3 |

InChI 键 |

IJVQJJJESCXPOA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC(=CC=C2)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。